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molecular formula C11H11BrFN B8329981 1-(4-Bromo-2-fluoro-phenyl)-3-aza-bicyclo[3.1.0]hexane

1-(4-Bromo-2-fluoro-phenyl)-3-aza-bicyclo[3.1.0]hexane

Cat. No. B8329981
M. Wt: 256.11 g/mol
InChI Key: PLKOJTLFLGZULH-UHFFFAOYSA-N
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Patent
US08906913B2

Procedure details

To a solution of 1-(4-bromo-2-fluoro-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione (2.5 g, 8.8 mmol) in THF (20 mL) were added BF3.OEt2 (1.8 mL, 1.8 mmol) and BH3.Me2S (11.0 mL, 22.0 mmol) at r.t. The reaction mixture was refluxed for 3 h and progress of the reaction was monitored by TLC. On completion, the reaction mixture was quenched with 20% HCl (10 mL) and solvent evaporated, residue was washed with diethylether (10 mL). The aqueous layer was neutralized with sodium carbonate and extracted with DCM (2×20 mL). The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulphate and concentrated in vacuo. The title compound was obtained as brown liquid in crude form (1.22 g, 54%) and was as such used in the next step.
Name
1-(4-bromo-2-fluoro-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:13][CH:12]2[C:11](=O)[NH:10][C:9]3=O)=[C:4]([F:16])[CH:3]=1.B(F)(F)F.CCOCC.S(C)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:13][CH:12]2[CH2:11][NH:10][CH2:9]3)=[C:4]([F:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-(4-bromo-2-fluoro-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C12C(NC(C2C1)=O)=O)F
Name
Quantity
1.8 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
S(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at r.t
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
On completion, the reaction mixture was quenched with 20% HCl (10 mL) and solvent
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
residue was washed with diethylether (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C12CNCC2C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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